3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-16-10-15(2-3-17(16)27-18(22)24)28(25,26)21-8-9-23-12-14(11-20-23)13-4-6-19-7-5-13/h2-7,10-12,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBQEGHASQMQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the molecule .
Scientific Research Applications
3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Structural Analogs and Core Modifications
2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS 31591-39-6)
- Core Structure : Benzoxazole-sulfonamide without substituents.
- Key Differences : Lacks the pyridyl-pyrazole-ethyl group.
- Significance : Acts as a precursor in synthesis; highlights the benzoxazole-sulfonamide scaffold’s role in pharmacological activity .
4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 76360-89-9)
- Core Structure : Sulfonamide-linked pyrazole.
- Significance : Demonstrates the pyrazole-sulfonamide motif’s versatility in drug design .
Azaaromatic Substituents
- Pyridyl vs. Quinolinyl Derivatives: Pyridyl derivatives (e.g., H-Box(4Py)-OMe) show moderate cytotoxicity, while quinolinyl derivatives (e.g., compounds 28–33) exhibit significantly higher toxicity due to increased ring size and nitrogen positioning . Target Compound: The pyridin-4-yl group at the pyrazole’s 4-position may balance cytotoxicity and target specificity compared to bulkier quinoline analogs .
Electron-Accepting Groups
- Bromine at benzoxazole position 7 (e.g., compounds 34–35) enhances cytotoxicity in pyridyl derivatives .
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight | logP* | Key Substituents | Cytotoxicity (IC50) |
|---|---|---|---|---|
| Target Compound | ~400–450† | Moderate‡ | Pyridyl-pyrazole-ethyl, benzoxazole | Not reported |
| 2-oxo-benzoxazole-5-sulfonamide | 214.2 | Low | None | N/A |
| CAS 76360-89-9 | 253.28 | Moderate | Pyrazole-methyl | Not reported |
| Quinolinyl-benzoxazole (Compound 28) | ~350–400 | High | Quinoline, benzoxazole | <10 µM |
*Estimated based on substituent hydrophobicity. †Calculated from structural complexity. ‡Ethyl linker may reduce logP vs. aryl groups.
Data compiled from .
Therapeutic Potential
- Benzoxazole Derivatives: Known for CNS applications (e.g., schizophrenia, Alzheimer’s) .
- Pyridyl-Pyrazole Moieties : May enhance kinase inhibition or receptor binding, as seen in azaaromatic-containing anticancer agents .
Biological Activity
The compound 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The chemical structure of the compound includes a benzoxazole moiety, a sulfonamide group, and a pyrazole derivative. Its molecular formula is , and it has a molecular weight of approximately 372.44 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
-
Enzyme Inhibition :
- The compound has been identified as a potent inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. Selectivity assays indicated that it preferentially inhibits COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on Antibacterial Activity : A study conducted on multiple bacterial strains reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating effectiveness against resistant strains .
- Evaluation of Anti-inflammatory Properties : In a controlled trial involving human monocytes, treatment with the compound resulted in a significant reduction in nitric oxide production, further supporting its role as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the benzoxazole and pyrazole moieties significantly influence the biological activity of the compound. Substituents on these rings can enhance or diminish activity against specific targets such as bacterial enzymes and inflammatory pathways.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 3 | Increased antibacterial activity |
| Substitution on pyrazole ring | Enhanced anti-inflammatory effects |
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzoxazole core via cyclization of substituted o-aminophenols under acidic conditions.
- Step 2 : Introduction of the pyridinyl-pyrazole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyridine attachment).
- Step 3 : Sulfonamide linkage using sulfonyl chlorides in anhydrous solvents (e.g., DCM or THF) with a base (e.g., triethylamine).
Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) must be tuned for each step. For example, reflux in ethanol/DMSO improves yield in heterocycle formation . Purity is enhanced via column chromatography (silica gel, gradient elution) or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-H coupling patterns) and sulfonamide connectivity.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods (e.g., NADH-coupled assays) to test activity against kinases or sulfotransferases, given the sulfonamide moiety's affinity for enzyme active sites.
- Cellular Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential.
- Target Binding : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to measure binding constants with suspected targets (e.g., carbonic anhydrases) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies using structural analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize variants with substituted benzoxazoles (e.g., chloro/methoxy groups) or pyrazole ring replacements (e.g., triazoles, imidazoles).
- Side-Chain Variations : Alter the ethyl linker length or substitute the pyridinyl group with other heteroaromatics (e.g., thiophene, furan).
- Biological Evaluation : Compare IC₅₀ values across analogs in enzyme/cell-based assays. For example, pyridinyl-to-thiophene swaps may reduce off-target effects .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Physicochemical Profiling : Measure logP (octanol-water) and solubility to rule out bioavailability issues.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cell lysates .
Q. What computational strategies predict binding modes and off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built targets (e.g., carbonic anhydrase IX).
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., sulfonamide oxygen) and aromatic features for virtual screening.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Q. How to optimize pharmacokinetic properties such as metabolic stability and bioavailability?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkers to enhance intestinal absorption.
- Caco-2 Permeability : Assess transcellular transport using monolayer models .
Q. What strategies mitigate instability of synthetic intermediates during scale-up?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reactions).
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., nitration).
- Stabilizing Additives : Include radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) in reaction mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
